molecular formula C20H18ClN3O4S B4557699 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B4557699
M. Wt: 431.9 g/mol
InChI Key: IHWXQQFKVGVIOW-UHFFFAOYSA-N
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Description

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.0706549 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research on bis(thiosemicarbazone) ligands, which are structurally related to the compound of interest, includes the synthesis and characterization of their metal complexes. These studies aim to understand the coordination behavior of these ligands with transition metals and explore their potential applications. The research found that such complexes exhibit interesting electrochemical properties and can stabilize low oxidation states of metals like copper and nickel. These findings suggest potential applications in catalysis and materials science (Hosseini‐Yazdi et al., 2015).

Anticonvulsant Activity

Compounds structurally similar to "2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide" have been explored for their potential anticonvulsant activities. Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized and evaluated, showing significant protection in seizure models. These findings highlight the potential of such compounds in developing new anticonvulsant drugs (Tripathi & Kumar, 2013).

Antimicrobial Agents

The synthesis of formazans from related base compounds has demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This research area explores the potential of such compounds in addressing the need for new antimicrobial agents, especially given the rising concern of antimicrobial resistance (Sah et al., 2014).

Novel Heterocyclic Systems

The synthesis of novel heterocyclic compounds from related precursors has been investigated, revealing a range of potential bioactive compounds. These studies contribute to the field of medicinal chemistry by providing new scaffolds that could be further optimized for various pharmacological activities, including antibacterial and anticancer properties (Al-Mutabagani et al., 2021).

Properties

IUPAC Name

1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-26-14-8-6-13(7-9-14)22-20(29)24-23-19(25)18-11-10-15(28-18)12-27-17-5-3-2-4-16(17)21/h2-11H,12H2,1H3,(H,23,25)(H2,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWXQQFKVGVIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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